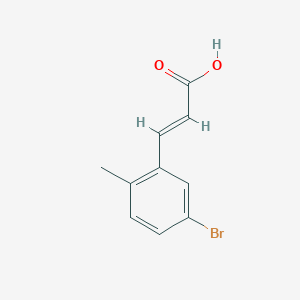

5-Bromo-2-methylcinnamic acid

Descripción

Overview of Cinnamic Acid Derivatives in Organic and Materials Chemistry

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, fruits, and honey, serves as a foundational molecule in chemical research. nih.gov Its structure, featuring a benzene (B151609) ring, an acrylic acid group, and an alkene double bond, provides multiple sites for chemical modification, leading to a vast class of compounds known as cinnamic acid derivatives. nih.govbeilstein-journals.org These derivatives are of significant interest across diverse scientific fields, including pharmaceuticals, agrochemicals, and materials science, due to their wide range of biological activities and chemical properties. ontosight.aiontosight.ai

In organic chemistry, cinnamic acid and its derivatives are valuable intermediates for the synthesis of other important compounds like stilbenes and styrenes. nih.gov The functional groups of cinnamic acid—carboxyl, alkenyl, and aromatic—allow for targeted derivatization strategies to create novel molecules with specific properties. beilstein-journals.org Researchers have explored numerous synthetic methodologies to modify these groups, leading to compounds with enhanced biological efficacy. nih.gov

The applications of these derivatives are extensive. In the pharmaceutical and biomedical fields, they have been investigated for their antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.gov The nature of the substituents on the cinnamic acid backbone plays a critical role in determining the biological activity of the resulting compound. nih.gov In materials science, the unique chemical structures of these derivatives make them suitable for developing new polymers and coatings. ontosight.ai Their ability to undergo photodimerization in the solid state has also been a subject of intense study for creating specific stereoisomers and new materials. acs.org

Significance of Halogenation and Alkyl Substitution on Aromatic Systems within Cinnamates

The modification of the aromatic ring of cinnamic acid, particularly through halogenation and alkyl substitution, is a key strategy for tuning the molecule's physicochemical properties. These substitutions can profoundly influence factors such as crystal packing, photoreactivity, and biological efficacy.

Halogenation , the introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring, is a fundamental reaction in synthetic organic chemistry. researchgate.net It produces versatile synthetic intermediates that are crucial for building more complex molecules, often through metal-catalyzed cross-coupling reactions. researchgate.net In the context of cinnamic acids, halogenation can direct the formation of specific isomers that may be difficult to obtain through other methods. nih.govacs.org A significant area of research for halogenated cinnamates is their behavior in solid-state photochemistry. The presence and position of a halogen can dictate the crystal packing arrangement (polymorphism), which in turn controls the outcome of [2+2] photocycloaddition reactions upon UV irradiation. acs.orgacs.org For instance, many chloro- and bromo-substituted trans-cinnamic acids are known to photodimerize into derivatives of β-truxinic acid. acs.orgresearchgate.net The specific substitution pattern is critical; solid solutions of 3-chloro- and 3-bromo-trans-cinnamic acid exhibit unique structural properties and yield a mix of photodimers upon irradiation. acs.org

Alkyl substitution , such as the addition of a methyl group, also exerts a strong influence on the properties of cinnamic acid derivatives. Similar to halogens, the position of the alkyl group on the aromatic ring can determine the molecule's photoreactivity. A classic example is the difference between ortho- and para-methylcinnamic acid; the o-methyl isomer is light-stable, whereas the p-isomer readily dimerizes to form the corresponding α-truxillic acid. researchgate.netresearchgate.net This demonstrates that even a small alkyl group can fundamentally alter the crystal lattice packing and, consequently, the solid-state reactivity. Furthermore, alkyl groups can influence the mechanisms of other chemical reactions. For example, the elimination of bromine from a p-methyl-substituted dibromocinnamic acid proceeds through an E1 mechanism. akjournals.com

The table below summarizes the influence of different substituents on the photodimerization behavior of cinnamic acid derivatives.

| Substituent | Position | Photodimerization Product | Reference |

| Chloro | o, m, p | β-truxinic acid derivatives | acs.orgresearchgate.net |

| Bromo | o, m, p | β-truxinic acid derivatives | acs.orgresearchgate.net |

| Methyl | ortho | Light-stable | researchgate.netresearchgate.net |

| Methyl | para | α-truxillic acid derivative | researchgate.netresearchgate.net |

| Hydroxy | meta, para | α-truxillic acid derivatives | researchgate.net |

| Methoxy | meta, para | Light-stable | researchgate.net |

Research Context of 5-Bromo-2-methylcinnamic Acid within the Broader Cinnamate (B1238496) Class

The compound 5-Bromo-2-methylcinnamic acid is a specific example of a cinnamate that incorporates both halogen and alkyl substitutions on its aromatic ring. This dual substitution pattern places it at the intersection of the chemical behaviors described above. The presence of a bromine atom at the 5-position and a methyl group at the 2-position is expected to create a unique electronic and steric environment that influences its crystal structure, reactivity, and potential applications.

While extensive, dedicated studies on 5-Bromo-2-methylcinnamic acid are not widely present in the literature, its chemical nature can be contextualized within the broader class of substituted cinnamates. Its synthesis would likely follow established methods for cinnamic acid preparation, potentially starting from a substituted benzaldehyde (B42025) or through the derivatization of a precursor like 5-Bromo-2-methylbenzoic acid , for which synthetic routes are known. chemicalbook.com The study of its properties would contribute to a deeper understanding of how combined ortho-alkyl and meta-halo substituents synergistically affect the topochemical behavior and solid-state properties of cinnamic acids. Research into such specifically substituted cinnamates is valuable for systematically mapping structure-property relationships, which is essential for the rational design of new organic materials and molecules with tailored functionalities. The fragmentation patterns of such compounds under mass spectrometry have also been an area of interest, with the position of substituents known to significantly influence the resulting spectra. core.ac.uk

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9BrO2 |

|---|---|

Peso molecular |

241.08 g/mol |

Nombre IUPAC |

(E)-3-(5-bromo-2-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Clave InChI |

VBVPINUOAHAHPD-HWKANZROSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)Br)/C=C/C(=O)O |

SMILES canónico |

CC1=C(C=C(C=C1)Br)C=CC(=O)O |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 2 Methylcinnamic Acid

Classical Approaches to Substituted Cinnamic Acid Synthesis

The synthesis of substituted cinnamic acids, including the 5-bromo-2-methyl derivative, often employs well-established condensation reactions that form carbon-carbon double bonds. These methods involve the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group.

Modified Perkin Reactions for Aromatic α,β-Unsaturated Acids

The Perkin reaction is a foundational method for synthesizing α,β-unsaturated aromatic acids. thepharmajournal.com The classic procedure involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. thepharmajournal.com To produce cinnamic acid itself, benzaldehyde (B42025) is heated with acetic anhydride and sodium acetate. bu.edu

Modifications to the Perkin reaction allow for the synthesis of a broader range of derivatives. For instance, a modified version can be used to prepare α-substituted cinnamic acids by reacting an aromatic aldehyde with other acid derivatives in the presence of an amine base instead of an inorganic salt. researchgate.net However, the Perkin reaction can have disadvantages, such as the need for high temperatures (e.g., 180°C) and the potential for low yields, particularly when the aromatic aldehyde contains electron-donating groups. bu.eduresearchgate.net

Knoevenagel Condensations and Related Carbocyclization Routes

The Knoevenagel condensation is another cornerstone reaction in the synthesis of cinnamic acids and their derivatives. thepharmajournal.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base like ammonia (B1221849) or an amine. thepharmajournal.comumich.edu

A significant enhancement is the Doebner modification, which uses pyridine, often with a catalytic amount of piperidine, as the solvent and base. thepharmajournal.combu.edu This method typically results in the condensation of an aromatic aldehyde with malonic acid, followed by in-situ decarboxylation upon heating to yield the corresponding cinnamic acid. bu.eduscirp.org The Knoevenagel-Doebner reaction is often preferred over the Perkin reaction due to its milder conditions and generally higher yields. bu.edu For example, various substituted cinnamic acids can be prepared by reacting the appropriate aryl aldehyde with malonic acid under these conditions. thepharmajournal.comresearchgate.net

Related to these syntheses are carbocyclization reactions, where cinnamic acid derivatives can be used as substrates to form more complex cyclic structures. For instance, acid-promoted intramolecular Friedel-Crafts-type reactions of cinnamic acid esters can lead to the formation of indanones and other polycyclic systems. researchgate.netresearchgate.net

Targeted Synthesis of 5-Bromo-2-methylcinnamic Acid Precursors

The most direct synthetic routes to 5-Bromo-2-methylcinnamic acid involve the preparation of specifically substituted precursors that already contain the desired bromine and methyl groups on the aromatic ring. These precursors are then subjected to condensation reactions to form the final cinnamic acid structure.

Bromination of 2-Methylbenzoic Acid and its Derivatives

A key precursor for 5-Bromo-2-methylcinnamic acid is 5-Bromo-2-methylbenzoic acid. google.comchemimpex.com This intermediate is typically synthesized via the electrophilic bromination of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the substitution at the position para to the methyl group and meta to the carboxyl group, which is the C5 position.

A common method involves treating 2-methylbenzoic acid with bromine in the presence of concentrated sulfuric acid. google.comchemicalbook.comchemicalbook.com This reaction can produce a high yield of the brominated product, though it often results in a mixture of positional isomers, primarily the desired 5-bromo and the undesired 3-bromo-2-methylbenzoic acid. google.comchemicalbook.comchemicalbook.com The desired 5-bromo isomer can then be purified from this mixture, for example, by recrystallization from ethanol (B145695). chemicalbook.comchemicalbook.com Another brominating agent used for this transformation is 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in sulfuric acid, which has been reported to yield the product in 88% yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Reported Yield / Product Ratio | Reference |

|---|---|---|---|---|

| 2-Methylbenzoic acid | Bromine, Concentrated H₂SO₄ | Stirred at 25°C for 20 hours | 97% (crude mixture), 5-Br:3-Br ratio = 62:38 | chemicalbook.comchemicalbook.com |

| 2-Methylbenzoic acid | 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, Concentrated H₂SO₄ | Stirred at room temperature for 5 hours | 88% (after precipitation) | chemicalbook.com |

| Crude Bromo-compound (62:38 mixture) | Ethanol (Recrystallization) | Dissolve at 70°C, cool to 10°C | Final Purity: 5-Br:3-Br ratio = 91:9 (38.5% overall yield) | chemicalbook.comchemicalbook.com |

Preparation of Halogenated and Methylated Benzaldehydes for Cinnamic Acid Formation

An alternative and highly effective strategy involves the synthesis of 5-Bromo-2-methylbenzaldehyde as the key intermediate. smolecule.comnih.gov This aldehyde contains the required substitution pattern and a reactive aldehyde group ready for condensation. The synthesis of this precursor is typically achieved through the bromination of 2-methylbenzaldehyde. smolecule.com Milder brominating agents such as N-Bromosuccinimide (NBS) can be used for this purpose to achieve higher selectivity.

Once 5-Bromo-2-methylbenzaldehyde is obtained, it can be converted into 5-Bromo-2-methylcinnamic acid using a standard condensation reaction, such as the Knoevenagel-Doebner reaction with malonic acid and a pyridine/piperidine catalyst system, or a Perkin reaction with acetic anhydride and sodium acetate. thepharmajournal.comsmolecule.com This two-step approach (bromination of the aldehyde followed by condensation) is often synthetically advantageous as it avoids the potential for side reactions associated with the carboxylic acid group during bromination.

Direct and Regioselective Bromination of 2-Methylcinnamic Acid

The direct bromination of 2-methylcinnamic acid to regioselectively produce the 5-bromo isomer presents significant chemical challenges. The primary issue is the high reactivity of the alkene double bond in the cinnamic acid structure towards electrophilic addition of bromine.

Research on the reaction of bromine with trans-cinnamic acid and its derivatives shows that the reaction typically occurs via bromination of the aliphatic double bond, rather than substitution on the aromatic ring. researchgate.net This leads to the formation of the corresponding dibromo-phenylpropanoic acid. While electrophilic aromatic substitution is a viable pathway to introduce halogens onto an aromatic ring, and can provide regioisomers not easily obtained by other means, the presence of the highly susceptible C=C double bond in cinnamic acid complicates this approach. nih.govacs.org Achieving selective bromination on the aromatic ring would require conditions that favor electrophilic aromatic substitution while suppressing the competing addition reaction at the alkene, which is difficult to achieve with standard brominating agents. Therefore, direct bromination of 2-methylcinnamic acid is not considered a practical or efficient method for the synthesis of 5-Bromo-2-methylcinnamic acid. The more viable strategies rely on building the molecule from precursors that already possess the correct aromatic substitution pattern. chemicalbook.com

Electrophilic Aromatic Substitution Mechanisms on Aromatic Rings

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry and a key reaction in the synthesis of precursors to 5-Bromo-2-methylcinnamic acid. wikipedia.org This reaction class involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two principal steps:

Attack of the Electrophile: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is generally the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comrsc.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For the synthesis of 5-Bromo-2-methylcinnamic acid, electrophilic bromination is of particular importance. The reactivity of the aromatic ring towards electrophiles is significantly influenced by the substituents already present on the ring. wikipedia.org

Influence of Directing Groups on Bromination Regioselectivity

The regiochemical outcome of electrophilic bromination on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These groups can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgsavemyexams.com

Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. wikipedia.orglibretexts.org They typically direct incoming electrophiles to the ortho and para positions. savemyexams.com The methyl group (-CH₃) is a classic example of an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.orgmakingmolecules.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion and slowing the reaction rate. wikipedia.orgmakingmolecules.com Most deactivating groups direct incoming electrophiles to the meta position. savemyexams.com The carboxylic acid group (-COOH) and its derivatives are deactivating and meta-directing.

In the context of synthesizing a precursor to 5-Bromo-2-methylcinnamic acid, starting from a molecule like o-toluic acid (2-methylbenzoic acid), the directing effects of both the methyl and carboxylic acid groups must be considered. The methyl group activates the ring and directs ortho and para to itself. The carboxylic acid group deactivates the ring and directs meta to itself.

A study on the bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid showed the formation of a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com This indicates that bromination occurs at positions directed by both groups. The position para to the activating methyl group (and meta to the deactivating carboxylic acid group) is favored, leading to the desired 5-bromo isomer.

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ (Methyl) | Activating (Inductive, Hyperconjugation) | ortho, para |

| -COOH (Carboxylic Acid) | Deactivating (Inductive, Resonance) | meta |

Advanced Synthetic Methodologies for Halogenated Cinnamates

Modern organic synthesis offers a variety of advanced methods for constructing complex molecules like 5-Bromo-2-methylcinnamic acid, often with improved efficiency, selectivity, and sustainability compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Constructing Substituted Cinnamic Acid Skeletons

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Several strategies can be employed to construct the cinnamic acid skeleton.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net For the synthesis of cinnamic acid derivatives, an aryl bromide could be coupled with an acrylate (B77674) ester, followed by hydrolysis to the carboxylic acid.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized for the oxidative annulation of cinnamic acids with alkynes to produce α-pyrones. acs.org This highlights the potential of ruthenium in activating C-H bonds of cinnamic acids for further functionalization.

Other Metal-Catalyzed Reactions: Various transition metals, including rhodium, iron, manganese, and cobalt, have been employed in the synthesis of related heterocyclic compounds like quinazolines, often starting from derivatives of cinnamic acid. frontiersin.org These reactions showcase the versatility of transition metals in activating and transforming cinnamic acid structures. For instance, palladium-catalyzed reactions can facilitate amidation of cinnamic acids. beilstein-journals.org

These methods offer the advantage of building the core cinnamic acid structure with pre-installed substituents, providing a convergent approach to the target molecule.

Green Chemistry Approaches in 5-Bromo-2-methylcinnamic Acid Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com For the synthesis of cinnamic acids and their derivatives, several green approaches have been developed.

Solvent Selection: The use of environmentally benign solvents like water and ethanol is a key aspect of green chemistry. mdpi.com Reactions such as the Knoevenagel condensation, a method for forming the double bond of cinnamic acids, have been successfully carried out in water, sometimes under microwave irradiation to accelerate the reaction. semanticscholar.org

Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a central tenet of green chemistry. bepls.com For example, palladium nanoparticles supported on diatomite have been used for the synthesis of cinnamic acid derivatives from aryl halides and methyl acrylate. jocpr.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. While classical methods like the Perkin reaction can be used to synthesize cinnamic acids, they often suffer from the formation of side products. jocpr.com Greener alternatives like the Knoevenagel condensation can offer higher atom economy. bepls.com

The synthesis of 5-Bromo-2-methylcinnamic acid can be made more sustainable by incorporating these green chemistry principles, for example, by using a water-based Knoevenagel condensation or a recyclable catalyst for a cross-coupling reaction.

Enzymatic Synthesis Considerations for Cinnamic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (temperature and pH) and can exhibit high chemo-, regio-, and stereoselectivity.

Lipases for Esterification: Enzymes like Novozym 435, a lipase, have been successfully used to catalyze the synthesis of cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate. nih.govsigmaaldrich.com These reactions often achieve high conversion rates and the enzyme can be reused multiple times. nih.gov This approach could be adapted for the esterification of 5-Bromo-2-methylcinnamic acid or its precursors.

4-Coumarate:CoA Ligase (4CL): In nature, the biosynthesis of many flavonoids and other secondary metabolites begins with the activation of cinnamic acids to their corresponding coenzyme A (CoA) thioesters. d-nb.info This reaction is catalyzed by 4-coumarate:CoA ligase (4CL). The enzyme from Arabidopsis thaliana (4CL2) has shown a broad substrate scope, suggesting its potential for activating a range of substituted cinnamic acids in biocatalytic cascades. d-nb.info

Ene-Reductases and Aldehyde Dehydrogenases: A two-enzyme cascade using an ene-reductase (ER) and an aldehyde dehydrogenase (Ald-DH) has been developed for the synthesis of chiral α-substituted carboxylic acids from α,β-unsaturated aldehydes. researchgate.net This "hydrogen-borrowing" cascade demonstrates the potential for creating stereocenters in cinnamic acid derivatives with high selectivity. researchgate.net

While the direct enzymatic synthesis of 5-Bromo-2-methylcinnamic acid has not been explicitly reported, the existing literature on the enzymatic modification of other cinnamic acid derivatives provides a strong foundation for developing such a biocatalytic route. mdpi.com

Preparation of Specific Isomers and Stereoisomers of 5-Bromo-2-methylcinnamic Acid

The geometry of the double bond in cinnamic acids can exist in two stereoisomeric forms: the (E)-isomer (trans) and the (Z)-isomer (cis). The preparation of a specific stereoisomer often requires stereoselective synthetic methods.

Stereoselective Wittig-type Reactions: The Wittig reaction and its variations are powerful tools for creating carbon-carbon double bonds with control over stereochemistry. An aqueous Wittig reaction has been reported for the highly stereoselective synthesis of (E)-stilbenes and other alkenes. scirp.org

Stereoselective Synthesis from Baylis-Hillman Adducts: A stereoselective synthesis of (E)-α-methylcinnamic acids has been achieved from unmodified Baylis-Hillman adducts. acs.org This method provides a route to trisubstituted alkenes with high stereocontrol.

Carbolithiation Reactions: The addition of organolithium reagents to alkenes (carbolithiation) can proceed with high regio- and stereoselectivity. nih.gov The stereochemistry of the starting alkene can influence the stereochemical outcome of the product. nih.gov

Debromination of Dibromocinnamic Acids: The elimination of bromine from dibromocinnamic acid derivatives can lead to the formation of the corresponding cinnamic acid. The stereochemical outcome of this elimination can be controlled by the reaction conditions. For instance, the debromination of p-methyl-erythro-α,β-dibromocinnamic acid with potassium iodide was shown to produce only the (E)-p-methylcinnamic acid. akjournals.com The starting dibromo acids can be obtained stereoselectively from the bromination of cinnamic acids. acs.org

The synthesis of a specific stereoisomer of 5-Bromo-2-methylcinnamic acid would likely involve one of these stereoselective strategies to ensure the desired geometry of the double bond.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylcinnamic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can participate in a variety of reactions, most notably esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxyl group of 5-Bromo-2-methylcinnamic acid can be readily converted into esters and amides through standard condensation reactions. Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be achieved by reacting the acid with an amine, often requiring activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent.

Recent research has highlighted novel amidation processes that can be applied to derivatives of cinnamic acid. One such method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which has proven to be a versatile approach for forming primary, secondary, and tertiary amides. researchgate.net This method demonstrates broad functional group tolerance, even allowing for the N-acylation of unprotected amino acids. researchgate.net

| Reactant | Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cinnamic Acid Derivative | Alcohol, Acid Catalyst | Ester | Standard reaction, widely applicable. | cymitquimica.com |

| N-2-nitrophenyl hydrazonyl bromides | Amine | Amide | Forms primary, secondary, and tertiary amides via nitrile imine rearrangement; good functional group tolerance. | researchgate.net |

Decarboxylation Mechanisms of Cinnamic Acids and Derivatives

The decarboxylation of cinnamic acids, the process of removing the carboxyl group, can be initiated through various mechanisms, including thermal, oxidative, and catalytic methods. sioc-journal.cnscirp.org One studied pathway involves a decarboxylative oxidative cascade reaction under metal-free conditions, using potassium carbonate as a base and tert-butyl hydroperoxide as both an oxidant and a methylating agent. sioc-journal.cn This reaction proceeds via a radical addition and subsequent decarboxylation. sioc-journal.cn

Another approach utilizes a ruthenium sawhorse complex to catalyze the decarboxylation of trans-cinnamic acids and their substituted analogs, providing a route to biobased styrenes. tandfonline.com The apparent activation energies for this process have been found to range from 66 to 142 kJ mol⁻¹. tandfonline.com For 4-hydroxycinnamic acids, a catalyst-free decarboxylation can be achieved at elevated temperatures to produce 4-vinylphenols. nih.gov The proposed mechanism involves the formation of a quinone methide intermediate followed by the release of carbon dioxide. scirp.orgnih.gov

Reactivity of the Alkenyl Double Bond

The carbon-carbon double bond in the side chain of 5-Bromo-2-methylcinnamic acid is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Electrophilic Addition Reactions to the Alkene System

The alkene double bond readily undergoes electrophilic addition reactions. libretexts.org In the presence of hydrogen halides (HX), the π electrons of the double bond attack the electrophilic proton, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by the nucleophilic halide ion to yield the final addition product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the substituents on the aromatic ring and the steric environment can influence the stability of the carbocation and thus the regiochemical outcome.

Studies on the reaction of trans-cinnamic acid and its halogen-substituted derivatives with bromine vapor have shown that bromination occurs selectively at the aliphatic double bond without affecting the aromatic ring. researchgate.net This gas-solid reaction is not a smooth, diffusion-controlled process but rather appears to occur at defect sites within the crystal. researchgate.net

Photochemical [2+2] Cycloaddition and Dimerization Studies of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings, specifically truxinic and truxillic acids. thieme-connect.comnih.gov These reactions are often carried out in the solid state to control the stereochemistry of the product, which is dictated by the packing of the molecules in the crystal lattice (Schmidt's topochemical principles). nih.gov

To overcome the limitations of solid-state reactivity, which requires specific crystal packing, template-directed approaches have been developed. thieme-connect.commorressier.com For instance, using 1,8-dihydroxynaphthalene as a covalent template allows for the homo- and heterodimerization of cinnamic acid derivatives in the solid state with high regio- and diastereocontrol, yielding β-truxinic acid analogues. thieme-connect.comorganic-chemistry.org This method aligns the alkene groups in a parallel fashion, facilitating the cycloaddition upon UV irradiation. morressier.com More recently, visible-light-catalyzed intermolecular [2+2] dimerization of cinnamic acid derivatives in solution has been achieved, offering a more general method to construct cyclobutanes with high regio- and diastereoselectivity. nih.gov

| Method | Conditions | Key Feature | Product | Reference |

|---|---|---|---|---|

| Solid-State Photodimerization | UV irradiation of crystals | Topochemically controlled, dependent on crystal packing. | Truxinic and truxillic acids | nih.gov |

| Template-Directed Photodimerization | UV irradiation, 1,8-dihydroxynaphthalene template | High regio- and diastereoselectivity for homo- and heterodimers. | β-Truxinic acid analogues | thieme-connect.comorganic-chemistry.org |

| Visible-Light Catalysis | Visible light, in solution | General method, overcomes need for solid-state or host-guest systems. | Regio- and diastereoselective cyclobutanes | nih.gov |

Stereochemical Control and Regioselectivity in Alkene Transformations

Controlling the stereochemistry and regioselectivity of reactions at the alkenyl double bond is crucial for synthetic applications. In electrophilic additions, the formation of a carbocation intermediate can sometimes lead to rearrangements, affecting the final product structure. The choice of solvent and reagents can significantly influence the outcome.

In the context of carbolithiation, the addition of organolithium reagents to the double bond of styrenes, the regioselectivity can be tuned by the solvent. For example, in the carbolithiation of o-amino substituted (E)-stilbenes, using THF as a solvent leads to a single regioisomer, whereas using diethyl ether results in a mixture of isomers. nih.gov The stereochemistry of the starting alkene is also critical; for instance, the carbolithiation of (E)- and (Z)-β-methylstyrene can lead to opposite enantiomers of the product. rsc.org

Catalytic methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed to achieve high levels of stereocontrol in the reduction of the alkene double bond. diva-portal.org The geometry of the alkene and the conformation of the conjugated system have been shown to be critical factors in determining the reaction rate and enantioselectivity. diva-portal.org

Reactivity of the Aromatic Ring Substituents (Bromo and Methyl Groups)

The reactivity of the aromatic ring in 5-Bromo-2-methylcinnamic acid is significantly influenced by its substituents: the bromo group, the methyl group, and the cinnamic acid side chain. The interplay of their electronic and steric effects dictates the molecule's behavior in various chemical transformations, particularly those involving the aromatic core.

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides, converting them into nucleophilic organometallic reagents. msu.edu This process typically involves the reaction of an aryl bromide, such as 5-Bromo-2-methylcinnamic acid, with reactive metals like lithium or magnesium to replace the bromine atom. msu.edu

For substrates bearing an acidic proton, like the carboxylic acid group in 5-Bromo-2-methylcinnamic acid, standard organolithium reagents (e.g., n-BuLi) can be problematic due to competitive deprotonation of the acid. However, methodologies have been developed to overcome this limitation. A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to efficiently perform bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.govmdpi.com In this approach, the Grignard reagent may interact with the acidic proton, while the organolithium compound facilitates the halogen exchange.

Once the organometallic intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups at the C-5 position of the aromatic ring. This two-step sequence provides a versatile pathway to a diverse range of derivatives that would be difficult to access through direct substitution methods.

| Electrophile | Resulting Functional Group | Potential Product Derivative |

| CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) | 2-Methyl-5-carboxycinnamic acid |

| H₂O (Water/Proton source) | -H (Hydrogen) | 2-Methylcinnamic acid |

| I₂ (Iodine) | -I (Iodo) | 5-Iodo-2-methylcinnamic acid |

| (CH₃)₂SO₄ (Dimethyl sulfate) | -CH₃ (Methyl) | 2,5-Dimethylcinnamic acid |

| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) | 5-(Hydroxy(alkyl)methyl)-2-methylcinnamic acid |

Table 1: Potential functionalizations of 5-Bromo-2-methylcinnamic acid via halogen-metal exchange followed by electrophilic quench.

Nucleophilic Aromatic Substitution Considerations for Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. msu.edulibretexts.org The subsequent loss of the leaving group restores the aromaticity of the ring.

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step. msu.edumasterorganicchemistry.com

In the case of 5-Bromo-2-methylcinnamic acid, the key substituents are:

Bromo group (-Br): The leaving group, located at C-5.

Cinnamic acid group (-CH=CHCOOH): An electron-withdrawing group, located at C-1. It is para to the bromo leaving group.

Methyl group (-CH₃): A weak electron-donating group, located at C-2. It is meta to the bromo leaving group.

The para-positioning of the electron-withdrawing cinnamic acid group relative to the bromine atom should activate the ring for SNAr. The vinyl and carboxyl functionalities can delocalize the negative charge of the intermediate complex, making the substitution more favorable. Conversely, the electron-donating methyl group at the meta position has a less significant electronic influence on the reaction center. Therefore, 5-Bromo-2-methylcinnamic acid is a plausible substrate for SNAr reactions with strong nucleophiles.

The nature of the halogen itself also affects the reaction rate. In SNAr reactions, the rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the ring towards nucleophilic attack. masterorganicchemistry.com

| Halogen (X) | Relative Reactivity in SNAr | Rationale |

| F | Highest | Highest electronegativity polarizes the C-X bond, making the carbon more electrophilic for nucleophilic attack. masterorganicchemistry.com |

| Cl | High | Intermediate electronegativity and bond strength. |

| Br | Moderate | Lower electronegativity compared to F and Cl. |

| I | Lowest | Lowest electronegativity; C-I bond is weakest, but bond breaking is not rate-determining. masterorganicchemistry.com |

Table 2: General reactivity trend of halogens as leaving groups in SNAr reactions.

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving 5-Bromo-2-methylcinnamic acid is essential for predicting reaction outcomes and elucidating mechanisms. Studies on kinetic isotope effects and computational modeling provide deep insights into the transition states and energy landscapes of these transformations.

Kinetic Isotope Effect Studies in Elimination and Other Reactions

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energies of bonds to light versus heavy isotopes. acs.org KIE studies have been particularly informative in distinguishing between concerted (E2) and stepwise (E1 or E1cB) elimination reaction mechanisms. akjournals.comicm.edu.pl

This contrasts with the debromination of the parent erythro-α,β-dibromocinnamic acid (without the p-methyl group), where large ¹⁴C KIEs at both the α- and β-positions were observed, pointing to a concerted E2 mechanism. icm.edu.pl These examples demonstrate that substituents on the aromatic ring can profoundly alter the mechanistic pathway of side-chain reactions.

| Labeled Position (in p-methyl-erythro-α,β-dibromocinnamic acid) | Observed ¹⁴C KIE | Mechanistic Interpretation | Reference |

| α-carbon | Small | Cα-Br bond breaking is not part of the rate-determining step. | akjournals.com |

| β-carbon | Large | Cβ-Br bond breaking occurs in the rate-determining step. | akjournals.com |

| Overall Conclusion | Elimination proceeds via a stepwise E1 mechanism. | akjournals.com |

Table 3: Summary of Kinetic Isotope Effect (KIE) results for the debromination of p-methyl-erythro-α,β-dibromocinnamic acid.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful approach to explore the structure and stability of reaction intermediates and transition states that may be difficult to observe experimentally. scielo.br Such studies can predict molecular geometries, potential energy surfaces, and activation barriers, providing a detailed picture of a reaction mechanism. scielo.org.mxacs.org

For cinnamic acid and its derivatives, computational studies have been used to investigate conformational preferences and rotational barriers. DFT calculations at the B3LYP/6-311++G(d,p) level for cinnamic acid have shown that the s-cis conformer (where the carbonyl and vinyl groups are on the same side of the C-C single bond) is slightly more stable than the s-trans conformer in the gas phase. scielo.org.mx The calculations also identify the transition states for rotation around this bond, which occur at dihedral angles of approximately 90°. scielo.org.mxresearchgate.net

| Species (Cinnamic Acid, Gas Phase) | Method | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) | Reference |

| s-cis conformer | B3LYP/6-311++G(d,p) | -2.34 (more stable) | - | scielo.org.mx |

| s-trans conformer | B3LYP/6-311++G(d,p) | 0.00 (reference) | - | scielo.org.mx |

| Rotational Transition State | B3LYP/6-311++G(d,p) | - | 23.43 | scielo.org.mx |

Table 4: Calculated energies for cinnamic acid conformers and rotational transition state from DFT studies.

Furthermore, computational models have been applied to reaction mechanisms involving cinnamic acids. For example, the acid-catalyzed esterification of substituted cinnamic acids was modeled as a two-step process: O-protonation and nucleophilic attack. mdpi.com The study found that electron-donating groups favored the initial protonation step, whereas electron-withdrawing groups facilitated the subsequent nucleophilic attack by ethanol (B145695). mdpi.com Similarly, DFT calculations have been used to show that the Hunsdiecker reaction of cinnamic acids with trihaloisocyanuric acids proceeds via a rate-determining electrophilic addition of a halogen atom to the double bond. scielo.br These computational approaches could be directly applied to 5-Bromo-2-methylcinnamic acid to predict its behavior and rationalize experimental outcomes in various reactions.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and functional groups.

In the analysis of 5-Bromo-2-methylcinnamic acid, the IR and Raman spectra would reveal characteristic absorption and scattering bands. The carboxylic acid group is identifiable by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1710 cm⁻¹ in the IR spectrum. docbrown.info Additionally, the hydroxyl (O-H) stretch of the carboxylic acid appears as a very broad band from approximately 2500 to 3300 cm⁻¹. docbrown.info

The carbon-carbon double bond (C=C) of the acrylic acid moiety and the aromatic ring C=C bonds show stretching vibrations in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.inforenishaw.com The trans-substitution on the double bond is often indicated by a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can give clues about the substitution pattern on the benzene (B151609) ring. researchgate.net The presence of the carbon-bromine (C-Br) bond would be confirmed by a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=C and aromatic ring stretching vibrations are typically strong and provide a clear fingerprint of the molecule's backbone. renishaw.com The symmetric vibrations of non-polar bonds are particularly Raman active, making it a valuable tool for analyzing the carbon skeleton. surfacesciencewestern.com

Table 1: Expected Vibrational Frequencies for 5-Bromo-2-methylcinnamic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | IR |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680-1710 | IR (strong), Raman (strong) |

| Alkene (-CH=CH-) | C=C Stretch | 1620-1650 | IR (medium), Raman (strong) |

| Alkene (-CH=CH-) | C-H Out-of-plane bend (trans) | 960-980 | IR (strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR (variable), Raman (strong) |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR (medium), Raman (strong) |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 | IR (medium), Raman (medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 5-Bromo-2-methylcinnamic acid, each unique proton in the molecule gives rise to a distinct signal. The chemical shift (δ) of each signal provides information about the electronic environment of the proton.

The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The two vinylic protons of the acrylic acid chain are diastereotopic and will appear as two distinct signals, likely as doublets due to coupling to each other. For a trans configuration, the coupling constant (J-value) between these protons is typically large, around 12-18 Hz. The proton attached to the carbon adjacent to the aromatic ring would likely resonate around 6.3-6.6 ppm, while the proton on the carbon adjacent to the carbonyl group would be further downfield, around 7.6-7.9 ppm. rsc.org

The aromatic region will show signals for the three protons on the substituted benzene ring. Based on the substitution pattern (bromo at C5, methyl at C2), we would expect three distinct signals. The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their specific chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing bromo group. The methyl group (-CH₃) protons will appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-methylcinnamic acid

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | singlet (broad) | 10.0 - 13.0 |

| Vinylic H (α to COOH) | doublet | ~ 6.4 |

| Vinylic H (β to COOH) | doublet | ~ 7.7 |

| Aromatic H's (3) | multiplet/doublets | 7.0 - 7.8 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm. researchgate.net The two vinylic carbons will have distinct signals in the region of 115-145 ppm. rsc.org The six carbons of the aromatic ring will also show distinct signals in the aromatic region (approximately 120-145 ppm). The carbon bearing the bromine atom (C5) will be shifted due to the halogen's electronegativity, while the carbon attached to the methyl group (C2) and the carbon attached to the acrylic acid side chain (C1) will also have characteristic shifts. The methyl carbon will give a signal in the upfield region, typically around 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-methylcinnamic acid

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 167 - 172 |

| Vinylic C 's | 118 - 145 |

| Aromatic C 's (6) | 120 - 142 |

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary to unambiguously assign all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For 5-Bromo-2-methylcinnamic acid, a cross-peak would be observed between the two vinylic protons, confirming their connectivity. Cross-peaks would also be seen between adjacent aromatic protons, helping to confirm their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule, such as linking the vinylic proton signals to their corresponding vinylic carbon signals and assigning the aromatic C-H pairs. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the vinylic protons to the carbonyl carbon and the aromatic carbons, and from the methyl protons to the C2 and C1 carbons of the aromatic ring. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. chemguide.co.uk

For 5-Bromo-2-methylcinnamic acid (C₁₀H₉BrO₂), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet of peaks (M⁺ and M+2) of almost equal intensity. pressbooks.pub The nominal molecular weight is 240/242 g/mol .

The fragmentation of the molecular ion upon electron impact provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for cinnamic acid derivatives include:

Loss of a hydroxyl radical (•OH): Resulting in a peak at [M-17]⁺.

Loss of a carboxyl group (•COOH): Resulting in a peak at [M-45]⁺. oregonstate.edu

Loss of the bromine atom (•Br): Resulting in a peak at [M-79]⁺ or [M-81]⁺.

Cleavage of the acrylic side chain: This can lead to various smaller fragments.

The relative abundance of these fragment ions helps to piece together the molecular structure. The stability of the resulting carbocations often dictates the most prominent peaks in the spectrum. libretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of 5-Bromo-2-methylcinnamic acid

| m/z Value | Identity |

|---|---|

| 240/242 | [M]⁺ (Molecular Ion) |

| 223/225 | [M - OH]⁺ |

| 195/197 | [M - COOH]⁺ |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. researchgate.net

The primary chromophore in 5-Bromo-2-methylcinnamic acid is the cinnamoyl system, where the benzene ring is conjugated with the carbon-carbon double bond and the carbonyl group. This extended π-electron system allows for π → π* electronic transitions upon absorption of UV radiation. Unsubstituted trans-cinnamic acid typically shows a strong absorption maximum (λ_max) around 270 nm. researchgate.net

The substituents on the benzene ring, the bromo group and the methyl group, act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both the bromo and methyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). vscht.cz Therefore, the λ_max for 5-Bromo-2-methylcinnamic acid is predicted to be slightly longer than that of unsubstituted cinnamic acid.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 5-Bromo-2-methylcinnamic acid |

| Cinnamic acid |

| trans-Cinnamic acid |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the premier technique for determining the precise arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the positions of individual atoms, bond lengths, and bond angles with high precision.

For substituted cinnamic acids, this technique is crucial for confirming the E or Z configuration of the alkene double bond, the planarity of the molecule, and the orientation of the carboxylic acid and substituted phenyl groups. While the specific crystal structure of 5-Bromo-2-methylcinnamic acid is not publicly documented, studies on analogous compounds, such as 4-Bromo-trans-cinnamic acid, provide valuable insights. The crystal structure for 4-Bromo-trans-cinnamic acid has been determined at various temperatures, consistently showing a monoclinic space group (P2₁/n), which describes the symmetry of the crystal lattice. rsc.org

Table 1: Illustrative Crystallographic Data for an Analogous Compound: 4-Bromo-trans-cinnamic acid at 300 K

| Parameter | Value |

|---|---|

| Formula | C₉H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.921(3) |

| b (Å) | 9.684(2) |

| c (Å) | 14.072(3) |

| β (°) | 116.31(3) |

| Volume (ų) | 1700.1(6) |

| Z (molecules/unit cell) | 8 |

Data sourced from studies on 4-Bromo-trans-cinnamic acid and presented for illustrative purposes. rsc.org

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point, solubility, and stability. For 5-Bromo-2-methylcinnamic acid, several key interactions would be expected to direct its crystal packing:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, cinnamic acids typically form centrosymmetric dimers through strong O–H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly stable and common motif observed in the crystal structures of nearly all cinnamic acid derivatives. rsc.org

Halogen Bonding: The bromine atom at the 5-position is an electrophilic region (a σ-hole) and can act as a halogen bond donor, interacting with a nucleophilic atom like an oxygen or another bromine atom on a neighboring molecule.

C–H···O Interactions: Weaker C–H···O hydrogen bonds, involving the aromatic and vinylic C-H groups as donors and the carboxylic oxygen atoms as acceptors, also play a crucial role in stabilizing the three-dimensional crystal structure. rsc.org

In related brominated cinnamic compounds, like 4-bromocinnamic anhydride (B1165640), the interplay of C–H···O hydrogen bonds and various stacking interactions, including those involving the bromine atom, are the dominant forces controlling the supramolecular structure. iucr.orgiucr.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Substituted cinnamic acids are well-known for exhibiting polymorphism, which has been a subject of extensive research, particularly in the context of solid-state photodimerization reactions. researchgate.net

The crystal structures of substituted cinnamic acids are often categorized into three main types—α, β, and γ—based on their unit cell dimensions and packing arrangements. researchgate.net These packing types directly influence the photochemical reactivity of the compound in the solid state:

α-type: Characterized by a short crystal axis of approximately 5 Å, where adjacent molecules are related by a center of symmetry, leading to the formation of α-truxillic acid derivatives upon UV irradiation.

β-type: Involves a short crystal axis of around 4 Å, with molecules related by translation, resulting in β-truxinic acid derivatives upon irradiation.

γ-type: Features a packing arrangement where the double bonds are too far apart for a [2+2] cycloaddition reaction to occur, rendering the crystal light-stable.

While specific polymorphs of 5-Bromo-2-methylcinnamic acid have not been reported, studies on compounds like 3-chloro- and 3-bromo-trans-cinnamic acid reveal complex polymorphic landscapes and the potential for solid-state phase transformations between different forms upon heating. researchgate.net The specific substituents on the phenyl ring play a delicate role in determining which polymorphic form is most stable.

Other Advanced Spectroscopic and Analytical Methods (e.g., ESR, Thermal Analysis)

Beyond X-ray crystallography, other analytical techniques provide complementary information about the properties of a compound.

Electron Spin Resonance (ESR) Spectroscopy: ESR, or Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. For a molecule like 5-Bromo-2-methylcinnamic acid in its ground state, it would be ESR-silent as it does not have unpaired electrons. However, ESR could be used to study transient radical intermediates that might be formed during photochemical reactions or upon exposure to high-energy radiation.

Thermal Analysis: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal the melting point, glass transitions, and solid-state phase transitions. For example, DSC was used to establish that 4-Bromo-trans-cinnamic acid undergoes a reversible phase transition around 252-256 K. rsc.org

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. TGA is used to determine the thermal stability of a compound and study its decomposition profile. iitk.ac.in For a stable crystalline solid like 5-Bromo-2-methylcinnamic acid, the TGA curve would be expected to show no mass loss until the temperature reaches the point of decomposition or sublimation.

Table 2: Expected Events in Thermal Analysis of a Crystalline Cinnamic Acid Derivative

| Technique | Event | Information Provided |

|---|---|---|

| DSC | Endotherm | Melting point, enthalpy of fusion |

| DSC | Endotherm/Exotherm | Solid-solid phase transition (polymorphic change) |

| TGA | Mass Loss | Decomposition temperature, thermal stability |

These techniques, applied in concert, provide a comprehensive characterization of the solid-state structure and behavior of 5-Bromo-2-methylcinnamic acid, with insights from related molecules providing a predictive framework in the absence of direct experimental data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, from electronic structure to spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.in It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. For 5-Bromo-2-methylcinnamic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic properties. scielo.org.mxjmcs.org.mx

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. Such computational approaches have been successfully applied to various substituted aromatic compounds to understand their reactivity. acs.org

Table 1: Illustrative Quantum Chemical Parameters for Cinnamic Acid Derivatives

| Parameter | Description | Illustrative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 D |

Note: The values in this table are illustrative and represent typical ranges for similar molecules as direct computational studies on 5-Bromo-2-methylcinnamic acid are not specified in the provided sources. Values are derived from general knowledge of related cinnamic acid derivatives.

Prediction of Spectroscopic Parameters and Molecular Properties

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the characterization of synthesized compounds. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Visible) can be compared with experimental data to confirm the molecular structure. niscpr.res.in For similar molecules, a good correlation has been found between calculated and observed NMR chemical shifts. scielo.org.mx

The calculated vibrational spectra help in assigning specific vibrational modes to the observed peaks, such as the stretching of the carbonyl group (C=O), the acrylic double bond (C=C), and the carbon-bromine (C-Br) bond. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption bands. niscpr.res.in

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1750 |

| C=C (Alkene) | Stretching | ~1620 - 1650 |

| C-Br (Aromatic) | Stretching | ~500 - 600 |

| O-H (Carboxylic Acid) | Stretching | ~3400 - 3600 |

Note: These are typical frequency ranges predicted by DFT for the functional groups present in 5-Bromo-2-methylcinnamic acid, based on studies of related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. researchgate.net For 5-Bromo-2-methylcinnamic acid, MD simulations could be used to explore the rotational barriers around its single bonds, determining the most stable conformations in different solvents or in the presence of a biological target like a protein. nih.govnih.gov

MD simulations are a key tool for examining the stability of a ligand when docked into a protein's active site. researchgate.netnih.gov By simulating the movement of atoms over a period, typically nanoseconds, researchers can assess whether the molecule remains in its binding pose, providing evidence for a stable interaction. nih.gov Such studies are crucial in computational drug discovery to validate docking results and understand the dynamic nature of molecular recognition. nih.gov

Structure-Property Relationship (SPR) Modeling for Physicochemical Attributes

Structure-Property Relationship (SPR) modeling seeks to establish a correlation between a molecule's chemical structure and its observable properties. nih.govmjgubermanpfeffer.org Computational chemistry provides a wealth of molecular descriptors that can be used in SPR models. For instance, quantum chemical parameters like MEP and HOMO-LUMO energies can be correlated with a molecule's reactivity or biological activity. nih.gov

By systematically modifying the structure of 5-Bromo-2-methylcinnamic acid in silico (e.g., changing substituent positions) and calculating the resulting electronic and steric properties, one can build models that predict physicochemical attributes such as solubility, lipophilicity, and membrane permeability. These models are invaluable in medicinal chemistry for optimizing lead compounds. nih.gov

Table 3: Example of a Structure-Property Relationship Model

| Structural Feature / Descriptor | Predicted Physicochemical Attribute | Rationale |

| Addition of Polar Group (e.g., -OH) | Increased Aqueous Solubility | The new group can form hydrogen bonds with water molecules. |

| Increased Molecular Surface Area | Decreased Membrane Permeability | Larger molecules often have more difficulty passing through biological membranes. |

| Lower HOMO-LUMO Energy Gap | Higher Chemical Reactivity | A smaller energy gap facilitates electronic transitions, often leading to greater reactivity. |

In Silico Design of Novel 5-Bromo-2-methylcinnamic Acid Analogs

In silico design leverages computational tools to conceptualize and evaluate new molecules with desired properties before they are synthesized. brazilianjournals.com.brnih.gov Starting with the scaffold of 5-Bromo-2-methylcinnamic acid, novel analogs can be designed by adding, removing, or replacing functional groups. nih.gov

The design process typically involves:

Virtual Library Generation : Creating a collection of virtual analogs by making specific chemical modifications to the parent structure. researchgate.net

Property Prediction : Using computational methods, including DFT and SPR models, to predict the properties of these new analogs, such as their potential efficacy, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and toxicity. brazilianjournals.com.br

Molecular Docking : Screening the designed analogs against a specific biological target (e.g., an enzyme or receptor) to predict their binding affinity and mode of interaction. mdpi.commdpi.commdpi.com

This approach accelerates the drug discovery process by prioritizing the synthesis of candidates with the most promising computational profiles, saving significant time and resources. nih.gov

Table 4: Hypothetical Analogs of 5-Bromo-2-methylcinnamic Acid for In Silico Study

| Analog Modification | Design Rationale | Target Property to Evaluate |

| Replace -Br with -F | To investigate the effect of halogen size and electronegativity. | Binding affinity, lipophilicity. |

| Add a hydroxyl (-OH) group to the phenyl ring | To potentially increase hydrogen bonding capacity and antioxidant activity. | Receptor binding, radical scavenging potential. |

| Esterify the carboxylic acid group | To increase lipophilicity and potentially improve cell membrane permeability. | ADME properties, enzyme inhibition. |

Derivatives and Analogs of 5 Bromo 2 Methylcinnamic Acid

Synthesis and Characterization of Esters and Amides of 5-Bromo-2-methylcinnamic Acid

The carboxyl group of 5-Bromo-2-methylcinnamic acid is a prime site for modification, leading to the formation of esters and amides. These derivatives are often synthesized to alter the parent compound's physicochemical properties, such as solubility, stability, and bioavailability.

Synthesis of Esters:

Ester derivatives of 5-Bromo-2-methylcinnamic acid can be synthesized through several established methods. One of the most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sharif.edunih.gov The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. sharif.edu

Another approach involves the activation of the carboxylic acid. For instance, conversion of 5-Bromo-2-methylcinnamic acid to its corresponding acyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate the direct esterification with an alcohol.

Synthesis of Amides:

Amide synthesis from 5-Bromo-2-methylcinnamic acid generally requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common strategy is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net

Alternatively, peptide coupling reagents are widely employed for the direct amidation of carboxylic acids. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt) can efficiently mediate the formation of an amide bond between 5-Bromo-2-methylcinnamic acid and an amine under mild conditions. researchgate.net

Characterization:

The characterization of the resulting esters and amides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester or amide functional group through characteristic carbonyl (C=O) stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed molecular structure, confirming the incorporation of the alcohol or amine moiety, and verifying the integrity of the 5-bromo-2-methylcinnamoyl backbone. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized derivatives.

Conjugates and Hybrid Molecules Incorporating the 5-Bromo-2-methylcinnamic Acid Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a multi-target mode of action. The 5-Bromo-2-methylcinnamic acid moiety can be incorporated into such hybrid molecules through the formation of stable covalent linkages, typically ester or amide bonds.

The synthesis of these conjugates involves coupling 5-Bromo-2-methylcinnamic acid with another biologically active molecule that possesses a suitable functional group (e.g., a hydroxyl or amino group). The synthetic methodologies are similar to those described for the synthesis of simple esters and amides, often relying on the use of coupling agents or the formation of a more reactive intermediate like an acyl chloride. researchgate.net

Examples of hybrid molecules derived from cinnamic acid analogs include conjugates with:

Quinolones: To create hybrid molecules with potential anticancer activity. rsc.org

Paracetamol or Hydroxycoumarins: To develop multifunctional agents with analgesic and anti-inflammatory properties. researchgate.net

Curcumin Analogues: To design multi-target agents for complex diseases. organic-chemistry.org

5'-Deoxy-5-fluorocytidine: To synthesize prodrugs for cancer therapy. nih.gov

Cyclization Products and Polymeric Derivatives

The double bond and the aromatic ring in 5-Bromo-2-methylcinnamic acid allow for various cyclization reactions, leading to the formation of heterocyclic systems.

One notable cyclization is the photocatalytic oxidative cyclization of cinnamic acid derivatives to form coumarins. rsc.org This type of reaction, often catalyzed by an inexpensive and stable photocatalyst like xanthone, can proceed via a tandem double bond isomerization and oxidative cyclization. rsc.org While this method is generally applicable to a wide range of cinnamic acids, the substitution pattern on the phenyl ring can influence the regioselectivity of the cyclization.

Another type of cyclization reported for a related compound, 4-Bromo-trans-cinnamic acid, is a solid-state [2+2] cycloaddition reaction upon photo-irradiation. rsc.org This reaction leads to the formation of a cyclobutane (B1203170) ring, effectively dimerizing the cinnamic acid molecules.

The structural features of cinnamic acid derivatives also make them suitable building blocks for polymers. nih.gov They can be used in the preparation of polyesters, polyamides, and other polymers through polycondensation reactions involving their carboxylic acid and other potential functional groups. sharif.edu Additionally, cinnamic acid derivatives have been employed as organocatalysts in polymerization reactions, for example, in the polymerization of benzoxazines. mdpi.com

Stereoisomers and Enantioselective Synthesis Approaches to Related Structures

Stereoisomerism is a key consideration in the chemistry of 5-Bromo-2-methylcinnamic acid and its derivatives due to the presence of a carbon-carbon double bond.

Geometric Isomers:

The double bond in the acrylic acid side chain of 5-Bromo-2-methylcinnamic acid gives rise to two geometric isomers: the E (trans) and Z (cis) isomers. The E isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and common form. The Z isomer has these groups on the same side. The specific stereochemistry can have a significant impact on the biological activity of the molecule.

The synthesis of specific stereoisomers of derivatives, such as β-bromostyrenes from bromo-substituted cinnamic acids, has been a subject of research. Methods have been developed for the stereoselective synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives through a debrominative decarboxylation of the corresponding dibromoaryl propanoic acids. sharif.eduresearchgate.netsemanticscholar.org

Enantiomers:

While 5-Bromo-2-methylcinnamic acid itself is achiral, the introduction of a chiral center in its derivatives would lead to the existence of enantiomers. For example, if the double bond were to be reduced and a substituent introduced at the α- or β-position of the resulting propanoic acid, a stereocenter would be created.

Applications in Synthetic Chemistry and Materials Science

5-Bromo-2-methylcinnamic Acid as a Key Building Block in Organic Synthesis

5-Bromo-2-methylcinnamic acid is a versatile organic compound that serves as a crucial building block in various synthetic chemical processes. Its molecular architecture, featuring a carboxylic acid group, a double bond, and a bromo-substituted aromatic ring, offers multiple reactive sites for constructing more complex molecules. The presence of the bromine atom is particularly significant as it allows for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions, a cornerstone of modern organic synthesis.

Precursor in Fine Chemical Synthesis

As a precursor in fine chemical synthesis, 5-Bromo-2-methylcinnamic acid is instrumental in the production of high-value, specialized chemicals. While direct examples for 5-Bromo-2-methylcinnamic acid are not abundant in readily available literature, the closely related compound, 5-bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, such as antidiabetic drugs. google.com This suggests a strong potential for the cinnamic acid analogue to be used in similar multi-step synthetic pathways where the acrylic acid side chain can be further modified or used to build molecular complexity. The reactivity of the carboxylic acid and the double bond allows for a wide range of transformations, including esterification, amidation, and addition reactions, making it a valuable starting material for a diverse array of target molecules.

Intermediate in the Preparation of Complex Organic Molecules